Dimefline hydrochloride
Overview
Description
Dimefline Hydrochloride is a pharmacological agent classified as a respiratory stimulant. It is primarily used in the treatment of respiratory-related conditions such as chronic obstructive pulmonary disease and bronchial asthma . The compound has the chemical formula C20H22ClNO3 and is known for its selective action on the respiratory center .
Mechanism of Action
Target of Action
Dimefline hydrochloride is a small molecule drug . The specific target of this compound is currently unidentified .
Mode of Action
It is known to have a selective action on the respiratory center in therapeutic doses
Biochemical Pathways
It is known to have a significant effect on the respiratory system .
Result of Action
This compound has been found to be effective in both chronic emphysema and in the CO2 intoxication syndrome . It is capable of increasing the depth without increasing the rate of respiration . It has been used as a potent drug for aborting an acute asthmatic attack, and as a maintenance drug in the treatment of bronchial asthma, particularly when given in association with a bronchodilator .
Action Environment
It is worth noting that the use of certain diuretics after the administration of dimefline was studied, and it was found that the use of acetazolamide and hydrochlorothiazide to circumvent a positive dimefline doping case is questionable .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimefline Hydrochloride involves several steps. One common method includes the reaction of 3-methyl-7-methoxy-8-dimethylaminomethylflavone with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and quality of the compound . The final product is then purified using techniques such as crystallization and filtration .
Chemical Reactions Analysis
Types of Reactions
Dimefline Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the dimethylaminomethyl group.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Halogenating agents such as chlorine and bromine are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds .
Scientific Research Applications
Dimefline Hydrochloride has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Prethcamide: Another respiratory stimulant with a different mechanism of action.
Theophylline: A bronchodilator that also has respiratory stimulant properties.
Caffeine: Known for its stimulant effects, including mild respiratory stimulation.
Uniqueness
Dimefline Hydrochloride is unique in its selective action on the respiratory center, making it particularly effective in treating conditions like chronic obstructive pulmonary disease and bronchial asthma . Unlike other stimulants, it has a more targeted effect, reducing the risk of systemic side effects .
Properties
IUPAC Name |
8-[(dimethylamino)methyl]-7-methoxy-3-methyl-2-phenylchromen-4-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3.ClH/c1-13-18(22)15-10-11-17(23-4)16(12-21(2)3)20(15)24-19(13)14-8-6-5-7-9-14;/h5-11H,12H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCISIXJGNBXXPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC(=C2CN(C)C)OC)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046841 | |
Record name | Dimefline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2740-04-7 | |
Record name | Dimefline hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2740-04-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | dimefline hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114650 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dimefline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-[(dimethylamino)methyl]-7-methoxy-3-methyl-2-phenyl-4-benzopyrone hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.515 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIMEFLINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0XB4R74ID | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of Dimefline Hydrochloride in a research setting?
A1: this compound is primarily investigated for its EEG activating properties. Research suggests that intravenous administration of this compound can elicit paroxysmal discharges in the EEG of both epileptic and non-epileptic patients [, ]. This makes it a potential tool for diagnosing epileptic disorders in a controlled clinical setting.
Q2: How does the efficacy of this compound as an EEG activator compare to other agents like Metrazol?
A2: Studies indicate that 8mg of this compound exhibits a similar EEG activating potency to 400mg of Metrazol []. This suggests that this compound might be a more potent activator, requiring lower doses to achieve comparable effects. Additionally, researchers observed fewer and milder side effects with this compound compared to Metrazol [].
Q3: Are there established analytical methods for quantifying this compound in pharmaceutical preparations?
A3: Yes, researchers have developed and validated a reversed-phase high-performance liquid chromatography (RP-HPLC) method for determining the content and related substances in this compound injections []. This method uses a Diamond C18 column, an acetonitrile-water-ethylene diamine mobile phase, and UV detection at 243 nm, offering a sensitive and accurate way to quantify this compound in pharmaceutical samples.
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